molecular formula C23H25NO3 B4048821 2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione

2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4048821
M. Wt: 363.4 g/mol
InChI Key: AFJHATDFMRTLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,5-dimethylphenoxy)phenyl]-5-methylhexahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C23H25NO3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.18344366 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Fate and Toxicity

  • Environmental Behavior and Toxicity of Antimicrobial Compounds: A review on triclosan, a compound with a somewhat related phenolic structure, discusses its occurrence, toxicity, and degradation in the environment. This research highlights the widespread presence of triclosan in various environmental compartments and its potential to transform into more toxic compounds. The study suggests significant environmental persistence and bioaccumulation risks associated with such compounds (Bedoux et al., 2012).

Pharmacological Applications

  • Pharmacological Review of Chlorogenic Acid: Chlorogenic Acid, a natural polyphenol, exhibits a wide range of therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This review suggests the potential of phenolic compounds in addressing various health disorders, underscoring the importance of structural components in medicinal chemistry (Naveed et al., 2018).

Advanced Materials and Chemical Synthesis

  • Synthesis of Polyoxymethylene Dimethyl Ethers: Research on the catalytic synthesis of polyoxymethylene dimethyl ethers (OME), which shares a similar interest in ether and ester functionalities, shows the potential for creating advanced fuels that contribute to reduced emissions. This study reviews various catalysts and processes for OME synthesis, reflecting the broader applicability of such compounds in green chemistry and sustainable technologies (Baranowski et al., 2017).

Analytical and Environmental Chemistry

  • Fate of Alkylphenols and Alkylphenol Ethoxylates: A comprehensive review on the environmental presence, degradation, and toxicity of alkylphenols and their ethoxylates. It illustrates the challenges in managing pollutants with similar structural features, highlighting the need for research into biodegradation pathways and the impacts of such compounds on human health and ecosystems (Ying et al., 2002).

Properties

IUPAC Name

2-[4-(3,5-dimethylphenoxy)phenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-14-4-9-20-21(13-14)23(26)24(22(20)25)17-5-7-18(8-6-17)27-19-11-15(2)10-16(3)12-19/h5-8,10-12,14,20-21H,4,9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJHATDFMRTLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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